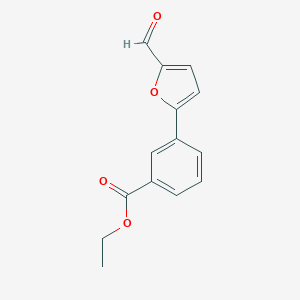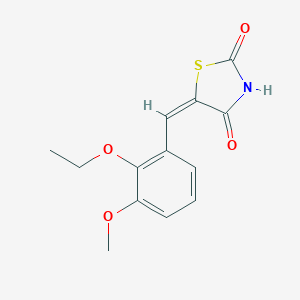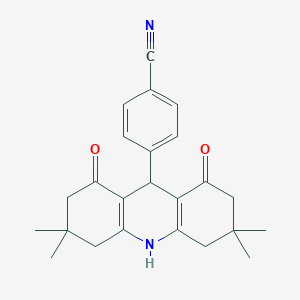
Ethyl 3-(5-formyl-2-furyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-formyl-2-furyl)benzoate is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a furan ring, a benzoate ester, and an aldehyde functional group
科学的研究の応用
Ethyl 3-(5-formyl-2-furyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The specific safety and hazard information for Ethyl 3-(5-formyl-2-furyl)benzoate is not available in the current resources. General safety measures for handling similar compounds include avoiding heat, sparks, open flames, and ensuring adequate ventilation . Always refer to the material safety data sheet (MSDS) for detailed safety and hazard information .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-formyl-2-furyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(5-formyl-2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Ethyl 3-(5-carboxy-2-furyl)benzoate.
Reduction: Ethyl 3-(5-hydroxymethyl-2-furyl)benzoate.
Substitution: Ethyl 3-(5-bromo-2-furyl)benzoate.
作用機序
The mechanism of action of ethyl 3-(5-formyl-2-furyl)benzoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
類似化合物との比較
Ethyl 3-(5-formyl-2-furyl)benzoate can be compared with similar compounds such as:
Ethyl 3-(5-carboxy-2-furyl)benzoate: Differing by the oxidation state of the functional group.
Ethyl 3-(5-hydroxymethyl-2-furyl)benzoate: Differing by the reduction state of the functional group.
Ethyl 3-(5-bromo-2-furyl)benzoate: Differing by the substitution on the furan ring.
特性
IUPAC Name |
ethyl 3-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBBUGCIHLPXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B478752.png)

![N-[2-(aminocarbonyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B478784.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B478794.png)
![5-[(3-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478823.png)
![5-(2-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478830.png)
![(5E)-5-(2-fluorobenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478834.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478837.png)

![(5E)-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B478864.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B478950.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B478951.png)

![N-(2-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B479009.png)
